- Preparation of nicotinamide derivatives as H-PGDS (hematopoietic prostaglandin D synthase) inhibitors, United States, , ,
Cas no 941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate)

941294-58-2 structure
상품 이름:tert-butyl 6-bromopyridine-3-carboxylate
CAS 번호:941294-58-2
MF:C10H12BrNO2
메가와트:258.111782073975
MDL:MFCD09264580
CID:69609
PubChem ID:26369925
tert-butyl 6-bromopyridine-3-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- tert-Butyl 6-bromonicotinate
- 6-Bromo-nicotinic acid tert-butyl ester
- tert-butyl 6-bromopyridine-3-carboxylate
- 6-bromonicotinic acid tert-butyl ester
- 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate (ACI)
- CS-0179621
- DB-079787
- RTRMFSKLFAYIDW-UHFFFAOYSA-N
- SCHEMBL1462391
- t-butyl 6-bromo-3-pyridinecarboxylate
- (tert-Butyl) 6-bromonicotinate
- DTXSID70650016
- PS-3460
- J-524756
- tert-Butyl6-bromonicotinate
- AKOS014514231
- 941294-58-2
- (tert-Butyl) 6-bromopyridine-3-carboxylate
- MFCD09264580
-
- MDL: MFCD09264580
- 인치: 1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
- InChIKey: RTRMFSKLFAYIDW-UHFFFAOYSA-N
- 미소: O=C(C1C=CC(Br)=NC=1)OC(C)(C)C
계산된 속성
- 정밀분자량: 257.00500
- 동위원소 질량: 257.005
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 3
- 복잡도: 213
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 39.2A^2
- 소수점 매개변수 계산 참조값(XlogP): 2.7
실험적 성질
- 밀도: 1.385
- 비등점: 307.9°C at 760 mmHg
- 플래시 포인트: 140°C
- 굴절률: 1.531
- PSA: 39.19000
- LogP: 2.79940
tert-butyl 6-bromopyridine-3-carboxylate 보안 정보
- 신호어:warning
- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
-
위험물 표지:
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 6-bromopyridine-3-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8161-25G |
tert-butyl 6-bromopyridine-3-carboxylate |
941294-58-2 | 95% | 25g |
¥ 6,560.00 | 2023-04-12 | |
Key Organics Ltd | PS-3460-1G |
(tert-Butyl) 6-bromonicotinate |
941294-58-2 | >97% | 1g |
£120.00 | 2025-02-09 | |
Chemenu | CM178309-10g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 10g |
$456 | 2021-08-05 | |
Apollo Scientific | OR11518-1g |
(tert-Butyl) 6-bromonicotinate |
941294-58-2 | 98% | 1g |
£120.00 | 2025-02-19 | |
TRC | B789460-500mg |
tert-Butyl 6-Bromonicotinate |
941294-58-2 | 500mg |
$ 135.00 | 2022-06-06 | ||
Chemenu | CM178309-25g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 25g |
$822 | 2021-08-05 | |
Chemenu | CM178309-5g |
tert-Butyl 6-bromonicotinate |
941294-58-2 | 95% | 5g |
$260 | 2022-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250291-10g |
Tert-butyl 6-bromonicotinate |
941294-58-2 | 98% | 10g |
¥2774.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250291-250mg |
Tert-butyl 6-bromonicotinate |
941294-58-2 | 98% | 250mg |
¥234.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8161-5G |
tert-butyl 6-bromopyridine-3-carboxylate |
941294-58-2 | 95% | 5g |
¥ 1,386.00 | 2023-04-12 |
tert-butyl 6-bromopyridine-3-carboxylate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt
참조
합성 방법 2
반응 조건
1.1 Solvents: Dimethylformamide , Toluene ; 10 h, reflux
참조
- Amide compound having BET proteolysis-inducing action, and medicinal application thereof, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
참조
- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Solvents: Toluene ; rt → reflux; 72 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- Preparation of substituted piperazine derivatives for use as CB1 antagonists, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Cyclopentyl methyl ether ; -10 - 0 °C; 3 h, heated
1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C
1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C
참조
- Green preparation of 6-fluoronicotinic acid, China, , ,
합성 방법 6
반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 60 °C
참조
- Antibody-drug conjugate and use thereof, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
참조
- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 5 h, reflux; reflux → rt; 17 h, reflux
참조
- Preparation of 2-[3-(pyridin-2-yl)-4-(quinolin-4-yl)pyrazol-1-yl]acetamide derivatives as inhibitors of transforming growth factor-beta receptor I/ALK5, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Solvents: Toluene ; overnight, rt → reflux; 72 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- Substituted piperazines as CB1 antagonists and their preparation, United States, , ,
합성 방법 10
반응 조건
1.1 Reagents: Butyllithium , Butylmagnesium chloride Solvents: Toluene , Tetrahydrofuran , Hexane ; < -5 °C; 0.5 h, -10 °C
1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C
1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C
1.4 Reagents: Citric acid Solvents: Water
1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C
1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C
1.4 Reagents: Citric acid Solvents: Water
참조
- Highly selective and efficient conversion of aryl bromides to t-butyl benzoates with di-t-butyl dicarbonateTetrahedron Letters, 2008, 49(12), 2034-2037,
합성 방법 11
반응 조건
1.1 Solvents: Toluene ; 72 h, reflux
참조
- Preparation of substituted piperazines as cb1 antagonists, World Intellectual Property Organization, , ,
tert-butyl 6-bromopyridine-3-carboxylate Raw materials
- 2,5-Dibromopyridine
- Potassium t-Butoxide
- Di-tert-butyl dicarbonate
- [bis(tert-butoxy)methyl]dimethylamine
- 6-bromopyridine-3-carboxylic acid
tert-butyl 6-bromopyridine-3-carboxylate Preparation Products
tert-butyl 6-bromopyridine-3-carboxylate 관련 문헌
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate) 관련 제품
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- 877663-20-2(Benzene, 1-[(2-bromophenyl)methoxy]-3,5-dimethyl-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:941294-58-2)tert-butyl 6-bromopyridine-3-carboxylate

순결:99%/99%
재다:5g/25g
가격 ($):170.0/850.0